molecular formula C7H5BrN2O B1281023 5-Bromo-1,3-dihydrobenzoimidazol-2-one CAS No. 39513-26-3

5-Bromo-1,3-dihydrobenzoimidazol-2-one

货号: B1281023
CAS 编号: 39513-26-3
分子量: 213.03 g/mol
InChI 键: VWIGEYVTDXNDHV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-1,3-dihydrobenzoimidazol-2-one: is a chemical compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 g/mol It is a derivative of benzoimidazole, characterized by the presence of a bromine atom at the 5-position and a carbonyl group at the 2-position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3-dihydrobenzoimidazol-2-one typically involves the bromination of 1,3-dihydrobenzoimidazol-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure the selective bromination at the 5-position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine or N-bromosuccinimide on a larger scale.

化学反应分析

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, or alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azido, thio, or alkoxy derivatives of benzoimidazole.

    Coupling Products: Biaryl or heteroaryl derivatives formed through cross-coupling reactions.

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

  • Antimicrobial Activity : 5-Bromo-1,3-dihydrobenzoimidazol-2-one has demonstrated significant antimicrobial properties against various bacterial strains. It shows Minimum Inhibitory Concentration (MIC) values that indicate effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1 - 4
Escherichia coli16
Klebsiella pneumoniae8
Candida albicans4
  • Anticancer Activity : The compound has been evaluated for its anticancer properties against various cancer cell lines, showing promising results.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (mg/mL)
HePG2<10
MCF7<10
HCT116<10

The anticancer efficacy is attributed to its ability to interact with specific molecular targets, potentially leading to apoptosis in cancer cells.

2. Materials Science
this compound is explored for its role in developing novel materials such as polymers and organic semiconductors. Its unique structure allows for potential applications in electronic devices and coatings.

3. Biological Studies
In biochemical assays, this compound serves as a probe or ligand to study enzyme interactions and protein functions. Its ability to bind to specific targets enhances its utility in understanding biological mechanisms.

Research Findings and Case Studies

A notable study demonstrated the compound's effectiveness against various bacterial strains, positioning it as a potential alternative to traditional antibiotics. Another research effort highlighted its anticancer properties, indicating that it could induce apoptosis through specific signaling pathways.

Case Study: Antimicrobial Efficacy
In comparative studies involving multiple benzimidazole derivatives, this compound outperformed common antibiotics such as ciprofloxacin and ampicillin against certain bacterial strains. This suggests a promising role for this compound in developing new antimicrobial agents.

作用机制

The mechanism of action of 5-Bromo-1,3-dihydrobenzoimidazol-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the carbonyl group play crucial roles in its binding affinity and specificity . The exact pathways involved can vary, but they often include inhibition of enzyme activity or disruption of cellular processes.

相似化合物的比较

Uniqueness: 5-Bromo-1,3-dihydrobenzoimidazol-2-one is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution and cross-coupling reactions.

生物活性

5-Bromo-1,3-dihydrobenzoimidazol-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the fifth position and a carbonyl group at the second position of the imidazole ring. Its molecular formula is C8H8BrN3OC_8H_8BrN_3O, with a molecular weight of approximately 230.07 g/mol.

Biological Activities

The compound exhibits a range of biological activities, primarily in the fields of anticancer and antimicrobial research. Below are key findings related to its biological activity:

Anticancer Activity

  • Mechanism of Action : The compound is believed to exert its anticancer effects by inhibiting specific enzymes and interacting with molecular targets such as DNA and proteins. The bromine atom enhances its binding affinity to these targets, which is crucial for its anticancer properties.
  • In Vitro Studies : Recent studies have demonstrated that this compound derivatives show significant cytotoxicity against various cancer cell lines. For instance, derivatives based on this scaffold have shown promising results against breast (MCF-7) and lung (A-549) cancer cell lines, with IC50 values indicating effective growth inhibition .
    CompoundCell LineIC50 (µM)
    7cMCF-77.17 ± 0.94
    7dMCF-72.93 ± 0.47
    7cA-549Not specified
    7dA-549Not specified
  • VEGFR-2 Inhibition : The compound has also been evaluated for its ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a significant role in tumor angiogenesis. The IC50 values for the best-performing derivatives were found to be approximately 0.728 µM and 0.503 µM for compounds 7c and 7d, respectively .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial effects against various pathogens. Preliminary studies suggest that it may inhibit bacterial growth, although specific mechanisms and efficacy against different strains require further exploration .

Case Studies

  • Cell Cycle Analysis : In vitro assays revealed that treatment with certain derivatives of this compound resulted in cell cycle arrest at the G2/M phase in MCF-7 cells, indicating its potential to disrupt cancer cell proliferation through apoptosis pathways .
  • Cytotoxicity Assessment : The cytotoxic effects of selected derivatives were assessed in non-tumorigenic breast cells (MCF-10A), revealing moderate cytotoxicity with IC50 values of approximately 91.33 µM and 83.04 µM for compounds 7c and 7d, respectively .

属性

IUPAC Name

5-bromo-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIGEYVTDXNDHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481392
Record name 5-Bromo-1,3-dihydrobenzoimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39513-26-3
Record name 5-Bromo-1,3-dihydrobenzoimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1,3-dihydro-2H-benzimidazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The mixture of 4-bromobenzene-1,2-diamine (200 mg, 1.1 mmol), CDI (174 mg, 1.1 mmol) in dioxane was reacted at 50° C. for 16 hours. The mixture was concentrated and the residue was dissolved in DCM and extracted with water with the combined organic phases dried by Na2SO4 and concentrated to give 300 mg of crude product which was used without further purification. LCMS (m/z): 213.1/214.1 [M+H]+/[M+2H]+
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
174 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1,1′-Carbonyldiimidazole (2.1 g) in NMP (5 ml) was added to a solution of 4-bromo-o-phenylenediamine (CAS Reg. No. 1575-37-7, 2 g) in NMP (5 ml). The mixture was heated to 100° C. for 2 h and then allowed to cool to 60° C. MeOH (3 ml) was added, and the mixture was allowed to cool to room temperature. Water (50 ml) was added. The mixture was filtered. The residue was washed with isopropanol and then dried in vacuo to give the title compound (1.65 g) as a dark brown solid. MS (m/e, ISP neg. ion)=213.1 [M−H+].
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

4.29 g (26.46 mmol) of carbonyldiimidazole (CDI) is added to a solution of 4.5 g (24.05 mmol) of 4-bromobenzene-1,2-diamine in 95 mL of DMF and the reaction mixture is stirred for 5 hours at 80° C. Then the reaction mixture is poured onto water and the precipitate formed is filtered off. The precipitate is washed three times with water and dried in the circulating air dryer at 60° C. Yield: 4.6 g (90% of theoretical); C7H5BrN2O (M=213.03); calc.: molpeak (M+H)+: 213/215; found: molpeak(M+H)+: 213/215; Rf value: 0.5 (silica gel, DCM/MeOH 10:1).
Quantity
4.29 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Add phenyl chloroformate (922 mg, 5.89 mmol) to a suspension of 4-bromo-benzene-1,2-diamine (1.00 g, 5.35 mmol) and NaHCO3 (483 mg, 5.89 mmol) in methanol (20 mL) and H2O (10 mL). Stir at room temperature for 3.5 h and add 1.00N aqueous NaOH (6 mL, 6.00 mmol). Stir overnight at room temperature and filter. Wash the filter cake with H2O and dry in-vacuo overnight to obtain 386 mg (34%) of the title compound as a brown powder. MS (ES) 213,215 (M+H), 211,213 (M−H); HPLC shows 95% purity.
Quantity
922 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
483 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Three
Yield
34%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。